2,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
2,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar structural motif.
2,4-Dichlorophenethyl alcohol: Known for its selective electrocatalytic dehalogenation properties
Uniqueness
What sets 2,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide apart is its unique combination of the thiadiazole ring and the chlorophenoxy group, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H10Cl3N3O2S |
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Molecular Weight |
414.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H10Cl3N3O2S/c17-9-1-4-11(5-2-9)24-8-14-21-22-16(25-14)20-15(23)12-6-3-10(18)7-13(12)19/h1-7H,8H2,(H,20,22,23) |
InChI Key |
YKWKHOJSODBUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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